4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with pyridine-2-carboxaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has potential as an antimalarial agent due to its ability to inhibit specific enzymes in the malaria parasite.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can disrupt essential biological pathways in pathogens, leading to their death .
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one: A chalcone derivative with antimalarial activity.
2-(2-methoxyphenyl)-1H-benzo[d]imidazole: Another heterocyclic compound with potential medicinal applications.
Uniqueness
4-(2-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring, which imparts specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12N4OS |
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Molecular Weight |
284.34 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS/c1-19-12-8-3-2-7-11(12)18-13(16-17-14(18)20)10-6-4-5-9-15-10/h2-9H,1H3,(H,17,20) |
InChI Key |
NHMHDDCIYPRUCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
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